molecular formula C9H12BrNO2 B12966952 2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol

2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol

Cat. No.: B12966952
M. Wt: 246.10 g/mol
InChI Key: PLTUVNPADNLCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and a hydroxymethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step . The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions, while the hydroxymethyl group can be introduced via reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-bromophenol: Similar structure but lacks the hydroxymethyl group.

    2-Amino-2-(4-chloro-2-(hydroxymethyl)phenyl)ethanol: Similar structure with a chlorine atom instead of bromine.

    2-Amino-2-(4-bromo-2-(methyl)phenyl)ethanol: Similar structure but lacks the hydroxymethyl group.

Uniqueness

2-Amino-2-(4-bromo-2-(hydroxymethyl)phenyl)ethanol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-amino-2-[4-bromo-2-(hydroxymethyl)phenyl]ethanol

InChI

InChI=1S/C9H12BrNO2/c10-7-1-2-8(9(11)5-13)6(3-7)4-12/h1-3,9,12-13H,4-5,11H2

InChI Key

PLTUVNPADNLCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CO)C(CO)N

Origin of Product

United States

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